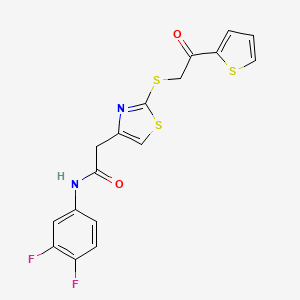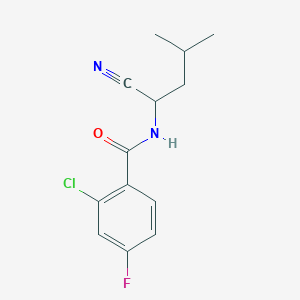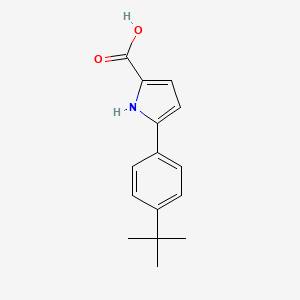![molecular formula C9H15ClO2S B2543800 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride CAS No. 753454-46-5](/img/structure/B2543800.png)
2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride" is a derivative of bicyclo[2.2.1]heptane, also known as norbornylane. This compound is of interest due to its potential applications in organic synthesis and the development of new materials.
Synthesis Analysis
The synthesis of related bicyclo[2.2.1]heptane derivatives has been explored through chlorination reactions. For instance, the chlorination of bicyclo[2.2.1]heptane with sulfuryl chloride, catalyzed by peroxide, has been studied to produce mono- and dichloro products, such as norbornyl chloride . This method could potentially be adapted for the synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride by introducing a sulfonyl group in the appropriate position.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target compound has been determined using X-ray analysis. For example, the structure of endo-6,syn-7-dichloro-exo-6-phenylsulfonylbicyclo[3.1.1]heptane was elucidated, revealing the axial orientation of the phenylsulfonyl group and the equatorial positions of the chlorine atoms . This information is valuable for understanding the three-dimensional arrangement of substituents in the bicyclo[2.2.1]heptane framework, which is crucial for predicting the reactivity and properties of 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride.
Chemical Reactions Analysis
The reactivity of bicyclo[2.2.1]heptane derivatives with various sulfonyl-containing reagents has been investigated. For example, tricyclo[4.1.0.02,7]heptane hydrocarbons have been shown to react with methane- and halomethanesulfonyl thiocyanates to yield bicyclo[3.1.1]heptane derivatives with sulfonyl groups . Additionally, the addition of 2-bromoethanesulfonyl bromide to related tricycloheptane compounds follows a radical mechanism, leading to products that can undergo further transformations such as dehydrobromination and nucleophilic addition . These studies provide insight into the types of reactions that 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride might undergo.
Physical and Chemical Properties Analysis
The physical properties of norbornyl chloride, a compound structurally similar to the target molecule, have been characterized, including its infrared absorption spectrum . These properties are indicative of the behavior of the chlorinated bicyclo[2.2.1]heptane derivatives and can be used as a reference for the expected properties of 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride. The chemical properties, such as reactivity with water, alcohols, and amines, have been explored for other sulfonyl chlorides, like 2-hydroxyethanesulfonyl chloride . These findings can help predict the reactivity and stability of the compound under different conditions.
Aplicaciones Científicas De Investigación
Cage-like Structures Synthesis
One notable application is in the synthesis of cage-like structures, such as the synthesis and oxidation of camphor-10-sulfonic acid amides. The reactions involved bicyclo compounds with camphor-10-sulfonyl chloride, leading to sulfonamides that contain cage-like fragments. These compounds have been further oxidized to produce various derivatives, showcasing the utility of the starting material in creating complex molecular architectures with potential application in material science and catalysis (Kas’yan et al., 2009).
Adduct Formation and Transformation
Another research avenue explores the formation of adducts with tricyclo and bicyclo compounds, such as the reactions with methane- and halomethanesulfonyl thiocyanates. These reactions produce derivatives that have undergone transformations in the presence of bases, illustrating the chemical versatility and reactivity of the bicyclo[2.2.1]heptan-2-yl scaffold. Such studies are crucial for developing new synthetic routes in organic chemistry (Vasin et al., 2012).
Catalytic Activity
The compound also plays a role in catalysis, as evidenced by research into expanding the C2-symmetric bicyclo[2.2.1]hepta-2,5-diene ligand family. These ligands, derived from bicyclo compounds, have been applied in rhodium-catalyzed asymmetric addition reactions, demonstrating high activity and enantioselectivity. This application underscores the importance of bicyclo compounds in the development of catalysts for asymmetric synthesis, which is a crucial aspect of pharmaceutical manufacturing and fine chemical production (Berthon-Gelloz & Hayashi, 2006).
Antiproliferative Activity
Furthermore, the structural motif of 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride has been utilized in the synthesis of biaryl sulfonamides based on the 2-azabicycloalkane skeleton. Some of these compounds have shown promising antiproliferative activity, indicating potential applications in the search for new antitumor agents (Iwan et al., 2020).
Conformational and Structural Studies
Lastly, the compound has been involved in studies focusing on its conformational and structural properties, such as in the synthesis of bicyclic sultams. These studies not only contribute to our understanding of the compound's chemistry but also pave the way for designing novel molecules with specific properties for applications in material science and drug development (Rassadin et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYOENMDTZTPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)


![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)


![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)


![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)